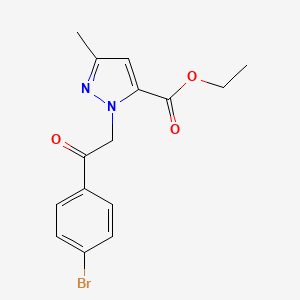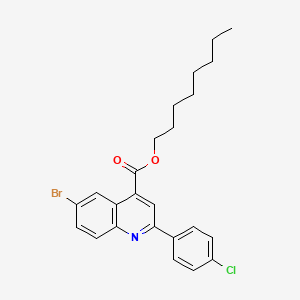![molecular formula C15H14FNO2 B12051686 Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12051686.png)
Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluoro substituent on the biphenyl scaffold. The biphenyl structure is known for its stability and versatility, making it a valuable building block in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid, which is then esterified to form the ethyl ester. The initial step often involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated biphenyl compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The esterification step can be optimized using acid catalysts and azeotropic distillation to remove water and drive the reaction to completion.
化学反応の分析
Types of Reactions
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro-biphenyl derivatives.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The biphenyl scaffold provides a rigid and stable framework that enhances the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:
4’-Amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
4’-Amino-3’-chloro-[1,1’-biphenyl]-4-carboxylate: Contains a chloro substituent instead of fluoro, which can influence its chemical and biological properties.
4’-Amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate: Has a methyl group instead of fluoro, affecting its steric and electronic characteristics
特性
分子式 |
C15H14FNO2 |
|---|---|
分子量 |
259.27 g/mol |
IUPAC名 |
ethyl 4-(4-amino-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9H,2,17H2,1H3 |
InChIキー |
HPOLNYCFERFOBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


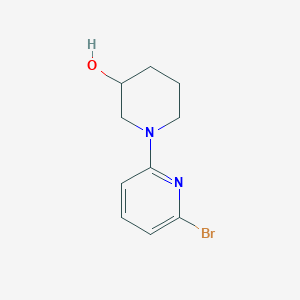
![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
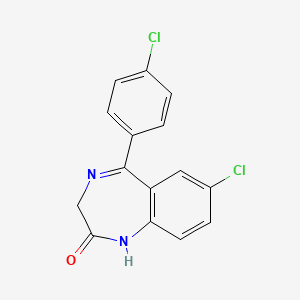
![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)

![3-[(Prop-2-YN-1-yloxy)methyl]piperidine](/img/structure/B12051632.png)
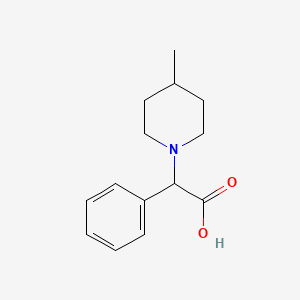

![(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B12051644.png)

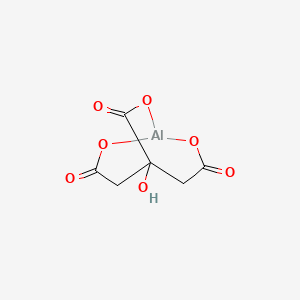
![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)
